molecular formula C13H22N2O B3002388 2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide CAS No. 1281130-22-0

2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide

Cat. No. B3002388
CAS RN: 1281130-22-0
M. Wt: 222.332
InChI Key: UJNJETMNBYORAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide” is a complex organic molecule. It contains functional groups such as amide and alkyne, which are common in many pharmaceuticals and synthetic organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, N-alkylation is a common method used in the synthesis of related compounds .


Chemical Reactions Analysis

The compound contains functional groups that are reactive under certain conditions. For example, the alkyne group can undergo addition reactions, and the amide group can participate in condensation reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined experimentally. These properties are influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis of Imidazole Derivatives

Imidazole derivatives are significant in medicinal chemistry due to their presence in many biologically active molecules. The compound can be utilized in the synthesis of imidazole derivatives, which have a broad range of pharmacological activities such as antibacterial, antifungal, and antitumor properties . The versatility of the imidazole ring allows for the creation of compounds with potential therapeutic applications.

Development of Antimicrobial Agents

The structural motif of the compound resembles that of known antimicrobial agents. This suggests that it could be synthesized and tested for antimicrobial efficacy. Given the increasing resistance to existing antibiotics, the development of new antimicrobial agents is crucial, and this compound could contribute to this field .

Anti-tubercular Activity

Compounds with a similar structure have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The compound could be synthesized and its efficacy as an anti-tubercular agent could be assessed, potentially contributing to the treatment of tuberculosis .

Chemical Research and Synthesis

The compound has potential use in chemical research and synthesis, particularly in the creation of new molecules through reactions like the Sandmeyer reaction. It could serve as a precursor or intermediate in the synthesis of complex organic molecules .

Sonogashira Cross-Coupling Reactions

The alkyne functional group present in the compound makes it a candidate for use in Sonogashira cross-coupling reactions. This reaction is widely used in the synthesis of conjugated enynes and other organic compounds, which are important in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, it might interact with certain biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal methods should be followed to ensure safety .

properties

IUPAC Name

2-methyl-N-[(1-prop-2-ynylpiperidin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-4-7-15-8-5-6-12(10-15)9-14-13(16)11(2)3/h1,11-12H,5-10H2,2-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNJETMNBYORAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1CCCN(C1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.